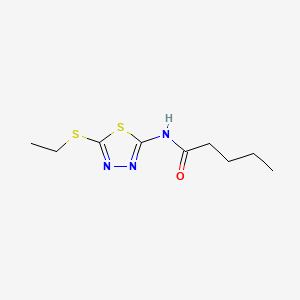
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C9H15N3OS2 and its molecular weight is 245.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Pharmacological Potential
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide, as part of the broader chemical family of thiadiazoles, has been extensively studied for its pharmacological potential. Thiadiazoles, including structures similar to this compound, have demonstrated a wide range of biological activities. These compounds have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. Their biological activities result from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Thiadiazolines and Related Heterocyclic Compounds
The synthesis and significance of 1,3,4-thiadiazoline derivatives, closely related to the core structure of this compound, have been a subject of interest. These compounds are derived from cyclization reactions of thiosemicarbazone and have shown considerable biological activity against various fungal and bacterial strains. This highlights the potential pharmaceutical significance of thiadiazolines, pointing to the versatility and potential of this compound in similar applications (Yusuf & Jain, 2014).
Sulfonamides and Thiazole Derivatives
The structural motif of sulfonamides, often present in drugs containing thiazole derivatives, has been under investigation for its diverse biological activities. Sulfonamides, incorporating a primary moiety similar in some aspects to the thiadiazole class, have been found effective in a range of applications, from antimicrobial to antitumor activities. This underscores the pharmacological relevance of compounds with thiazole and thiadiazole derivatives, suggesting a potential research interest in this compound for similar applications (Carta, Scozzafava, & Supuran, 2012).
1,3,4-Thiadiazole Derivatives and Pharmacological Activities
Recent reviews on 1,3,4-thiadiazole derivatives have emphasized their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. These activities are attributed to the toxophoric N2C2S moiety present in these compounds, suggesting that this compound could also exhibit similar pharmacological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as pentamidine, an antimicrobial medication, are known to treat conditions like african trypanosomiasis, leishmaniasis, balamuthia infections, babesiosis, and to prevent and treat pneumocystis pneumonia (pcp) in people with poor immune function .
Mode of Action
It’s worth noting that pentamidine, a structurally related compound, is believed to work by decreasing the production of dna, rna, and protein .
Biochemical Pathways
Similar compounds like pentamidine are known to affect various biochemical pathways related to the conditions they treat .
Pharmacokinetics
Therapeutic peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Similar compounds like pentamidine are known to have significant effects on the conditions they treat .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific characteristics of the disease being treated .
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS2/c1-3-5-6-7(13)10-8-11-12-9(15-8)14-4-2/h3-6H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDZYTUHIPKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
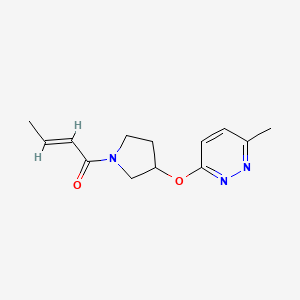
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)
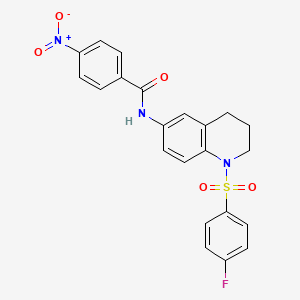
![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)

![1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2923645.png)


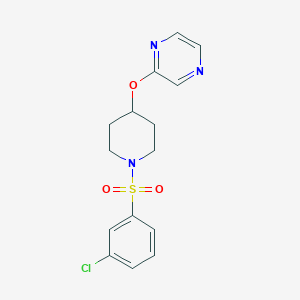
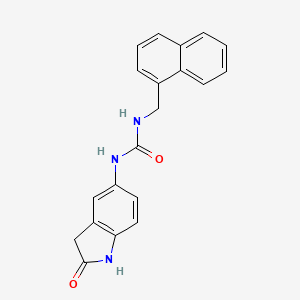


![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)
![3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)
